
3-(2,4,5-Trimethoxy-phenyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4,5-Trimethoxy-phenyl)-propionic acid is an organic compound with the molecular formula C12H16O5 It is a derivative of phenylpropionic acid, where the phenyl ring is substituted with three methoxy groups at the 2, 4, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trimethoxy-phenyl)-propionic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
An alternative method involves the use of 2,4,5-trimethoxybenzyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4,5-Trimethoxy-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the carboxylic acid group to form alcohols.
Substitution: Electrophilic aromatic substitution reactions due to the presence of methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(2,4,5-trimethoxy-phenyl)-propanoic acid.
Reduction: Formation of 3-(2,4,5-trimethoxy-phenyl)-propanol.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Aplicaciones Científicas De Investigación
3-(2,4,5-Trimethoxy-phenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,4,5-Trimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) involved in inflammation.
Modulating signaling pathways: Including those related to oxidative stress and apoptosis.
Binding to receptors: Such as G-protein coupled receptors (GPCRs) involved in various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,4,5-Trimethoxy-phenyl)-acrylic acid
- 3-(2,4,5-Trimethoxy-phenyl)-propanol
- 2,4,5-Trimethoxybenzaldehyde
Uniqueness
3-(2,4,5-Trimethoxy-phenyl)-propionic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Propiedades
Fórmula molecular |
C12H16O5 |
|---|---|
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
3-(2,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) |
Clave InChI |
UGHPWKLKDZLPNM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCC(=O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


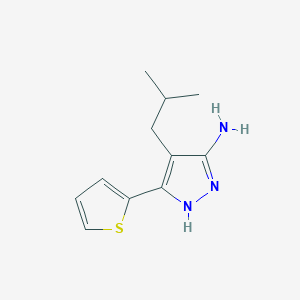


![5-[4-(3-Hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B13639841.png)
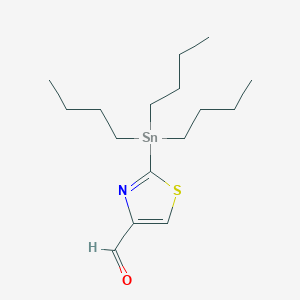
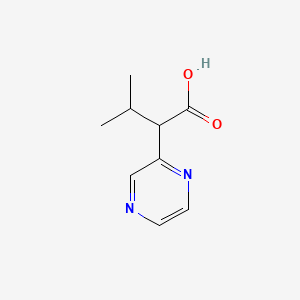
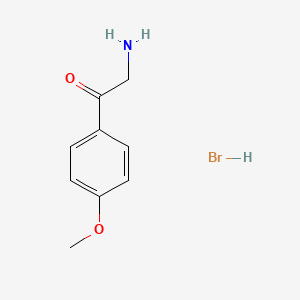
![3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13639863.png)
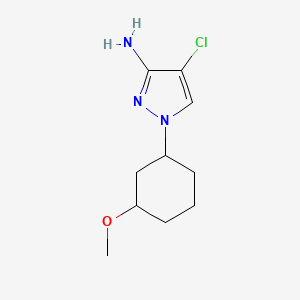



![{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine](/img/structure/B13639900.png)
![[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13639914.png)
